molecular formula C6H10N4O3S B13949903 3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl- CAS No. 63901-43-9

3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl-

Katalognummer: B13949903
CAS-Nummer: 63901-43-9
Molekulargewicht: 218.24 g/mol
InChI-Schlüssel: DFUKIRXEWZNITQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl- is a synthetic organic compound belonging to the pyridazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl- typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazino Group: This step involves the reaction of the pyridazinone core with hydrazine or its derivatives.

    Methylation and Sulfonylation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the hydrazino group, leading to the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl- would depend on its specific interactions with biological targets. This might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition of specific enzymes, modulation of signaling pathways, or interaction with DNA/RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Hydrazino Compounds: Molecules containing hydrazino groups with varying backbones.

    Sulfonyl Compounds: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

63901-43-9

Molekularformel

C6H10N4O3S

Molekulargewicht

218.24 g/mol

IUPAC-Name

4-hydrazinyl-2-methyl-5-methylsulfonylpyridazin-3-one

InChI

InChI=1S/C6H10N4O3S/c1-10-6(11)5(9-7)4(3-8-10)14(2,12)13/h3,9H,7H2,1-2H3

InChI-Schlüssel

DFUKIRXEWZNITQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=C(C=N1)S(=O)(=O)C)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.